molecular formula C9H9F3O2 B1589075 1-Methoxymethoxy-2-(trifluoromethyl)benzene CAS No. 336628-65-0

1-Methoxymethoxy-2-(trifluoromethyl)benzene

Cat. No. B1589075
M. Wt: 206.16 g/mol
InChI Key: KDGCARXCCUSENF-UHFFFAOYSA-N
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Description

1-Methoxymethoxy-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H9F3O2 . It has an average mass of 206.162 Da and a monoisotopic mass of 206.055466 Da .


Molecular Structure Analysis

The molecular structure of 1-Methoxymethoxy-2-(trifluoromethyl)benzene consists of a benzene ring substituted with a methoxymethoxy group and a trifluoromethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methoxymethoxy-2-(trifluoromethyl)benzene are not available, it’s known that oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group (e.g., trifluoromethyl ketone) .

Scientific Research Applications

Catalysis in Organic Reactions

1-Methoxymethoxy-2-(trifluoromethyl)benzene has applications in catalysis, particularly in organic reactions like the Suzuki and Sonogashira cross-coupling reactions. The compound serves as a ligand in palladium(II) complexes, which are effective catalysts in these reactions. The Suzuki reaction involves phenylboronic acid and arylbromides, while the Sonogashira coupling includes phenylacetylene and arylbromides. These reactions are crucial in synthesizing biaryls, a key component in many pharmaceuticals and organic materials (Deschamps, Goff, Ricard, & Floch, 2007).

Interaction in Cationic Polymerization

Another research application is its role in the interaction of certain benzene derivatives with BCl3 in CH2Cl2, which is important in the field of cationic polymerization. This interaction is crucial for understanding the behavior of inifers (initiator/transfer agents) in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

Photochemical Studies

The compound also finds its use in photochemical studies, such as in the investigation of the Photo-Fries Rearrangement of bis(methoxymethoxy)phenyl cinnamates. This study focused on the irradiation of these compounds in benzene solution, leading to the formation of hydroxychalcones, which are valuable in understanding photochemical reactions in organic chemistry (Onodera & Obara, 1974).

Supramolecular Chemistry

Research in supramolecular chemistry also utilizes this compound. The structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates the formation of a π-stack surrounded by a triple helical network of hydrogen bonds. Such structures are suggestive of new modes of organization for some columnar liquid crystals, highlighting the compound's relevance in materials science (Lightfoot, Mair, Pritchard, & Warren, 1999).

Synthesis of Organic Compounds

The compound is also instrumental in the synthesis of diverse organic compounds. For instance, it is used in the formation of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes. Such synthetic routes are significant in developing new pharmaceuticals and organic materials with broad functional group tolerance (Sheng, Fan, & Wu, 2014).

properties

IUPAC Name

1-(methoxymethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-13-6-14-8-5-3-2-4-7(8)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGCARXCCUSENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449253
Record name 1-METHOXYMETHOXY-2-(TRIFLUOROMETHYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxymethoxy-2-(trifluoromethyl)benzene

CAS RN

336628-65-0
Record name 1-METHOXYMETHOXY-2-(TRIFLUOROMETHYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 336628-65-0
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Synthesis routes and methods I

Procedure details

2-trifluoromethylphenol (50.00 g) was dissolved in N,N-dimethylformamide (100 mL), and potassium carbonate (85.14 g) and chloromethyl methyl ether (34.7 mL) were added to the solution, and then the mixture was stirred under water cooling for 1 hour. Water was added to the reaction solution, and then the mixture was extracted with n-hexane. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (64.13 g) as a colorless oily substance.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
85.14 g
Type
reactant
Reaction Step Two
Quantity
34.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-(trifluoromethyl)phenol (12.0 g, 74.0 mmol) in dichloromethane (49 mL) was cooled to 5° C., and N,N-diisopropylethylamine (25.9 mL, 148 mmol) and methoxymethyl chloride (8.43 mL, 111 mmol) were added dropwise, keeping the internal temperature≦15° C. After stirring for 15 min at ambient temperature, the reaction mixture was diluted with MTBE (250 mL) and washed with 2N HCl (2×50 mL), water (50 mL), 2N NaOH (2×30 mL), water (30 mL), and brine (30 mL). The organic portion was dried (Na2SO4), filtered, and concentrated to give the title compound (14.1 g, 68.4 mmol, 92%) which was used without further purification. MS (DCI/NH3) m/z 207 (M+H)+.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
solvent
Reaction Step One
Quantity
25.9 mL
Type
reactant
Reaction Step Two
Quantity
8.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
O‐Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently be submitted to site‐selective electrophilic substitution. The 2‐ and 4‐isomers exhibit …

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